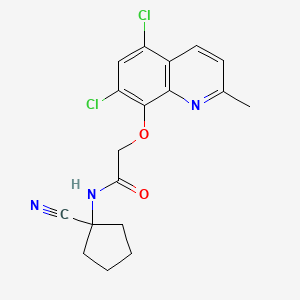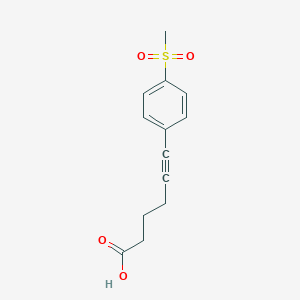
6-(4-(Methylsulfonyl)phenyl)hex-5-ynoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-(Methylsulfonyl)phenyl)hex-5-ynoic acid is a chemical compound characterized by the presence of a methylsulfonyl group attached to a phenyl ring, which is further connected to a hexynoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(Methylsulfonyl)phenyl)hex-5-ynoic acid typically involves the reaction of 4-(methylsulfonyl)phenylacetic acid with appropriate reagents to introduce the hexynoic acid moiety. One common method involves the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to form the desired carbon-carbon bonds . The reaction conditions often include the use of a palladium catalyst, a base, and a suitable solvent under controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
化学反応の分析
Types of Reactions
6-(4-(Methylsulfonyl)phenyl)hex-5-ynoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The alkyne moiety can be reduced to form alkenes or alkanes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of brominated or nitrated phenyl derivatives.
科学的研究の応用
6-(4-(Methylsulfonyl)phenyl)hex-5-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
作用機序
The mechanism of action of 6-(4-(Methylsulfonyl)phenyl)hex-5-ynoic acid involves its interaction with specific molecular targets and pathways. The methylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the phenyl ring and the alkyne moiety. This can lead to selective binding to enzymes or receptors, modulating their activity and resulting in various biological effects .
類似化合物との比較
Similar Compounds
4-(Methylsulfonyl)phenylacetic acid: Shares the methylsulfonylphenyl moiety but lacks the hexynoic acid chain.
6-(2-(Methylsulfonyl)pyrimidin-5-yl)hex-5-ynoic acid: Contains a pyrimidinyl group instead of a phenyl group.
特性
分子式 |
C13H14O4S |
|---|---|
分子量 |
266.31 g/mol |
IUPAC名 |
6-(4-methylsulfonylphenyl)hex-5-ynoic acid |
InChI |
InChI=1S/C13H14O4S/c1-18(16,17)12-9-7-11(8-10-12)5-3-2-4-6-13(14)15/h7-10H,2,4,6H2,1H3,(H,14,15) |
InChIキー |
RLIKMCITHLGOOK-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C#CCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


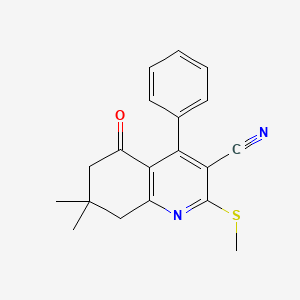
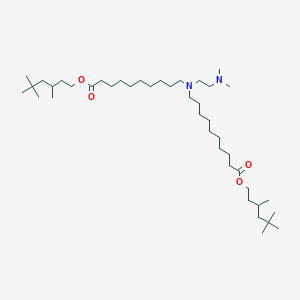
![Isopropyl [6-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13356294.png)
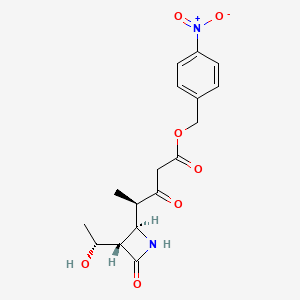
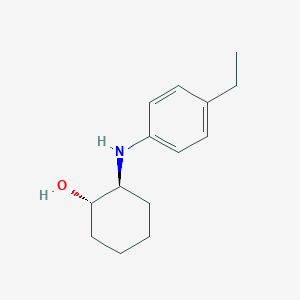
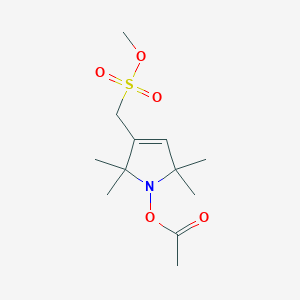
![3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-7-amine](/img/structure/B13356328.png)
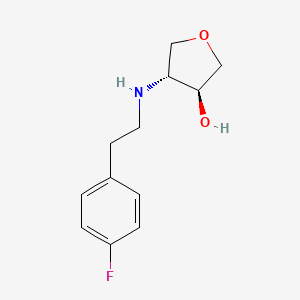
![Isopropyl [6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13356346.png)
![3-[6-(2-Iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13356354.png)
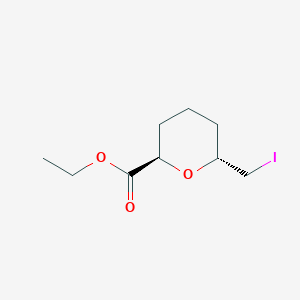
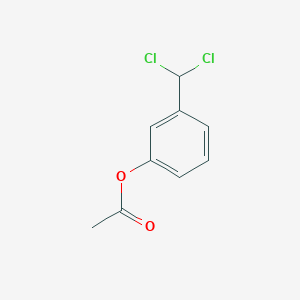
![1-[(4-isopropylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B13356375.png)
